1-Methyl-4-phenyl-2-phenoxyethyliminopyrrolidine hydrogen fumarate
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Overview
Description
1-Methyl-4-phenyl-2-phenoxyethyliminopyrrolidine hydrogen fumarate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a phenyl group, and a phenoxyethyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
The synthesis of 1-Methyl-4-phenyl-2-phenoxyethyliminopyrrolidine hydrogen fumarate involves several steps, starting with the preparation of the pyrrolidine ring. The synthetic routes typically include:
Ring Construction: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.
Functionalization: Once the pyrrolidine ring is formed, it undergoes functionalization to introduce the phenyl and phenoxyethyl groups.
Hydrogen Fumarate Formation: The final step involves the formation of the hydrogen fumarate salt, which is achieved by reacting the synthesized compound with fumaric acid under controlled conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-Methyl-4-phenyl-2-phenoxyethyliminopyrrolidine hydrogen fumarate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
1-Methyl-4-phenyl-2-phenoxyethyliminopyrrolidine hydrogen fumarate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Methyl-4-phenyl-2-phenoxyethyliminopyrrolidine hydrogen fumarate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to Receptors: It may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
Modulation of Enzymes: The compound can modulate the activity of enzymes involved in various metabolic pathways, leading to changes in cellular function.
Neuroprotective Effects: It has been shown to have neuroprotective properties, potentially through the activation of antioxidant pathways and the inhibition of pro-inflammatory signaling.
Comparison with Similar Compounds
1-Methyl-4-phenyl-2-phenoxyethyliminopyrrolidine hydrogen fumarate can be compared with other similar compounds, such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Both compounds share a similar pyrrolidine structure, but MPTP is known for its neurotoxic effects and is used to model Parkinson’s disease in research.
Pyrrolidine Derivatives: Various pyrrolidine derivatives are used in medicinal chemistry for their diverse biological activities.
Properties
CAS No. |
94221-67-7 |
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Molecular Formula |
C23H26N2O5 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-methyl-N-(2-phenoxyethyl)-4-phenylpyrrolidin-2-imine |
InChI |
InChI=1S/C19H22N2O.C4H4O4/c1-21-15-17(16-8-4-2-5-9-16)14-19(21)20-12-13-22-18-10-6-3-7-11-18;5-3(6)1-2-4(7)8/h2-11,17H,12-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
LARHEJFAILCWHG-WLHGVMLRSA-N |
Isomeric SMILES |
CN1CC(CC1=NCCOC2=CC=CC=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CC(CC1=NCCOC2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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